![molecular formula C10H13NO2S B181883 2-Amino-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo CAS No. 4815-29-6](/img/structure/B181883.png)

2-Amino-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo

Descripción general

Descripción

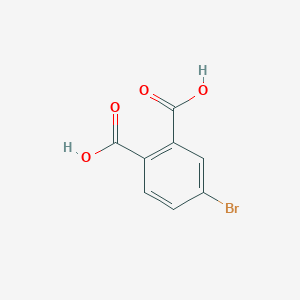

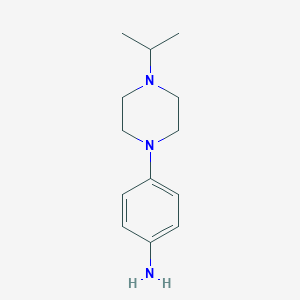

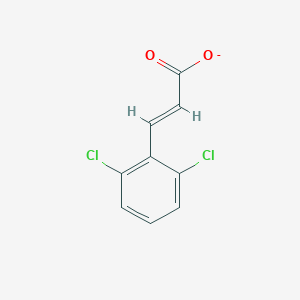

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C10H13NO2S . It appears as a light yellow to beige-brown crystalline powder .

Molecular Structure Analysis

The molecular weight of this compound is 211.28 g/mol . The IUPAC name is ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate . The InChI and InChIKey are also provided . The canonical SMILES representation is CCOC(=O)C1=C(SC2=C1CCC2)N .Physical And Chemical Properties Analysis

This compound is a light yellow to beige-brown crystalline powder . It has a molecular weight of 211.28 g/mol . The melting point ranges from 88.0 to 97.0°C .Aplicaciones Científicas De Investigación

Síntesis sin disolvente

Este compuesto se ha utilizado en la síntesis sin disolvente de derivados de 2-aminotiofeno-3-carbonitrilo mediante molienda de vibración de alta velocidad . Este método tiene ventajas en términos de tiempo de reacción corto y condiciones fáciles .

Agentes inductores de apoptosis para el cáncer de mama

El compuesto se ha utilizado en el descubrimiento de nuevos agentes inductores de apoptosis para el cáncer de mama . El estudio in vivo reveló una disminución significativa en la masa tumoral sólida después del tratamiento con un derivado de este compuesto .

Síntesis de benzo[4,5]tieno[2,3-d][1,3]tiazin-4-ona

Se obtuvo una ciclización interesante cuando el amino-éster reaccionó con isotiocianato de etilo para dar la benzo[4,5]tieno[2,3-d][1,3]tiazin-4-ona .

Síntesis de 2-aminotiofeno-3-carbonitrilo

Se ha utilizado una variedad de cetonas y malononitrilo con azufre elemental empleando molienda de vibración de alta velocidad con Et2NH como catalizador . Los tiempos de reacción se han reducido considerablemente y el producto se purificó mediante una cromatografía en columna corta .

Síntesis de compuestos de base de Schiff

El compuesto se ha utilizado en la síntesis de compuestos de base de Schiff, que pueden clasificarse por sus características fotocrómicas y termocrómicas .

Síntesis de benzo[4,5]tieno[2,3-d]pirimidin-4(3H)-ona

El compuesto se cicló a benzo[4,5]tieno[2,3-d]pirimidin-4(3H)-ona , que se hizo reaccionar con algunos agentes alquilantes que conducen a la alquilación en el nitrógeno<a aria-label="2: The compound was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one2" data-citationid="eb7087f4-549b-19d0-318e-532b24bf6710-32" h="ID=SERP,5

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate depends on its application. In the synthesis of heterocyclic compounds, it acts as a catalyst and facilitates the formation of the desired product. In the synthesis of pharmaceuticals, it acts as a reagent and helps to form the desired product. In the synthesis of metal complexes, it acts as a ligand and helps to form the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate are largely unknown. It is not known to have any direct effects on biochemical or physiological processes in humans or other organisms. However, it may have indirect effects, depending on its application. For example, if it is used as a reagent in the synthesis of pharmaceuticals, it may have an indirect effect on biochemical or physiological processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in laboratory experiments is its versatility. It can be used as a catalyst, reagent, or ligand in various synthetic processes. Additionally, it is relatively inexpensive and easy to obtain. Its main limitation is that it is not very stable and can easily decompose when exposed to light or heat.

Direcciones Futuras

There are numerous potential future directions for the use of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. These include its use as a catalyst in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic molecules; as a reagent in the synthesis of various organic compounds; and as a ligand in the synthesis of metal complexes. Additionally, further research is needed to determine its biochemical and physiological effects, as well as its potential toxicity. Finally, further research is needed to explore its potential applications in the fields of medicine and biotechnology.

Métodos De Síntesis

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is synthesized using a two-step process. The first step involves the formation of a cyclopenta[b]thiophene-3-carboxylate ester from ethyl bromoacetate and 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid. The second step involves the reduction of the ester to ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate using sodium borohydride.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-6-4-3-5-7(6)14-9(8)11/h2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJXCJDYZJSPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294965 | |

| Record name | Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4815-29-6 | |

| Record name | 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 2-amino-5,6-dihydro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 99004 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4815-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] (E)-3-phenylprop-2-enoate](/img/structure/B181801.png)

![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)

![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)

![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)